Cas no 75122-96-2 (3,4-dichlorophenyl-2-lactic acid)
75122-96-2 structure
Product Name:3,4-dichlorophenyl-2-lactic acid
CAS-nummer:75122-96-2
MF:C9H8Cl2O3
MW:235.064021110535
CID:981513
PubChem ID:99842
Update Time:2025-04-19
3,4-dichlorophenyl-2-lactic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3,4-dichlorophenyl-2-lactic acid
- (2S)-2-(3,4-dichlorophenyl)-2-hydroxypropanoic acid
- 1,2-dichloro-4-trifluoromethoxy-benzene
- 3,4-dichloro-trifluoromethoxybenzene
- 3,4-Dichlor-trifluormethoxybenzol
- ACMC-20dsda
- AG-L-22137
- AGN-PC-00H1ZP
- CTK4C6973
- KB-64294
- RP27922
- SureCN8065084
- EINECS 278-073-5
- NSC-239077
- NSC239077
- 3,4-Dichloro-alpha-hydroxy-alpha-methylbenzeneacetic acid
- NSC 239077
- NS00058627
- 75122-96-2
- SCHEMBL2348384
- AKOS010486566
- DTXSID601234703
- 3,4-Dichloro-I+/--hydroxy-I+/--methylbenzeneacetic acid
- SITLKJHBGQMYGI-UHFFFAOYSA-N
-
- Inchi: 1S/C9H8Cl2O3/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,14H,1H3,(H,12,13)
- InChI-sleutel: SITLKJHBGQMYGI-UHFFFAOYSA-N
- LACHT: ClC1=C(C=CC(=C1)C(C(=O)O)(C)O)Cl
Berekende eigenschappen
- Exacte massa: 233.98514
- Monoisotopische massa: 233.9850495g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 234
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 57.5Ų
Experimentele eigenschappen
- PSA: 57.53
- LogboekP: 2.28550
3,4-dichlorophenyl-2-lactic acid Gerelateerde literatuur
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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